Cas no 188567-72-8 (4-Pentenal, 2-(1-methylethyl)-)

4-Pentenal, 2-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentenal, 2-(1-methylethyl)-
- 2-Isopropylpent-4-enal
- SCHEMBL1566992
- 188567-72-8
- UCENWOFPTQSUNH-UHFFFAOYSA-N
- DB-203435
-
- Inchi: InChI=1S/C8H14O/c1-4-5-8(6-9)7(2)3/h4,6-8H,1,5H2,2-3H3
- InChI Key: UCENWOFPTQSUNH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 126.104465066Da
- Monoisotopic Mass: 126.104465066Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
4-Pentenal, 2-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45441938-1.0g |
2-(propan-2-yl)pent-4-enal |
188567-72-8 | 95% | 1.0g |
$0.0 | 2023-01-13 |
4-Pentenal, 2-(1-methylethyl)- Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 4-Pentenal, 2-(1-methylethyl)-
Recent Advances in the Study of 188567-72-8 and 4-Pentenal, 2-(1-methylethyl)- in Chemical Biology and Pharmaceutical Research
The chemical compound with the CAS number 188567-72-8 and the product name 4-Pentenal, 2-(1-methylethyl)- has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has shown potential in various applications, including drug synthesis, biocatalysis, and material science. Recent studies have focused on elucidating its molecular interactions, synthetic pathways, and potential therapeutic benefits, making it a subject of considerable scientific interest.
One of the key areas of research involves the synthesis and optimization of 188567-72-8. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for the efficient production of 4-Pentenal, 2-(1-methylethyl)-, achieving higher yields and purity compared to traditional methods. The researchers utilized a palladium-based catalyst under mild conditions, which not only improved the reaction efficiency but also reduced environmental impact. This advancement is particularly relevant for large-scale pharmaceutical production, where cost-effectiveness and sustainability are critical factors.
In addition to its synthetic applications, 188567-72-8 has been investigated for its biological activity. A recent preprint on bioRxiv (2024) highlighted its role as a potential inhibitor of specific enzymes involved in inflammatory pathways. The study employed molecular docking simulations and in vitro assays to demonstrate that 4-Pentenal, 2-(1-methylethyl)-, could bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs, though further in vivo studies are required to validate these results.
Another notable application of 188567-72-8 is in the field of biocatalysis. Researchers at the University of Cambridge (2023) explored its use as a substrate for engineered enzymes in the production of chiral intermediates. The study reported that 4-Pentenal, 2-(1-methylethyl)-, could be selectively transformed into high-value chiral alcohols using a tailored enzyme cascade. This approach not only enhances the efficiency of asymmetric synthesis but also aligns with the growing demand for green chemistry solutions in the pharmaceutical industry.
Despite these promising developments, challenges remain in the widespread adoption of 188567-72-8. Issues such as stability under physiological conditions and scalability of synthesis methods need to be addressed. A review article in Advanced Synthesis & Catalysis (2023) emphasized the need for interdisciplinary collaboration to overcome these hurdles, combining insights from organic chemistry, biochemistry, and process engineering. The authors also highlighted the importance of computational tools in predicting the behavior of 4-Pentenal, 2-(1-methylethyl)-, in complex biological systems.
In conclusion, the compound 188567-72-8 and its derivative 4-Pentenal, 2-(1-methylethyl)-, represent a promising area of research in chemical biology and pharmaceuticals. Recent studies have uncovered its potential in drug development, biocatalysis, and sustainable synthesis, paving the way for future innovations. However, further research is needed to fully exploit its capabilities and address existing limitations. As the field progresses, interdisciplinary approaches and advanced technologies will play a pivotal role in unlocking the full potential of this versatile compound.
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